Cas no 5655-01-6 (1H-Pyrrolo3,2-Dpyrimidin-4(5H)-one)

1H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a fused pyrrole-pyrimidine core structure, which serves as a versatile scaffold in medicinal chemistry and drug development. Its rigid bicyclic framework offers high binding affinity to biological targets, making it valuable for designing kinase inhibitors and other therapeutic agents. The compound's synthetic accessibility and ability to undergo functionalization at multiple positions enhance its utility in structure-activity relationship (SAR) studies. Its stability and compatibility with diverse reaction conditions further contribute to its prominence in pharmaceutical research. This scaffold is particularly relevant in oncology and inflammation-related drug discovery due to its pharmacophoric properties.
1H-Pyrrolo3,2-Dpyrimidin-4(5H)-one structure
5655-01-6 structure
Product name:1H-Pyrrolo3,2-Dpyrimidin-4(5H)-one
CAS No:5655-01-6
MF:C6H5N3O
MW:135.123400449753
MDL:MFCD09037890
CID:838653
PubChem ID:135488881

1H-Pyrrolo3,2-Dpyrimidin-4(5H)-one Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one
    • 1,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
    • 3H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one
    • 1,4,6-Triazainden-7(6H)-one
    • 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
    • 9-DEAZAHYPOXANTHINE
    • 3,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
    • 1H-PYRROLO[3,2-D]PYRIMIDIN-4-OL
    • 1H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
    • 3,5-Dihydro-pyrrolo[3,2-d]pyrimidin-4-one
    • UWMXUDUWVFWJPX-UHFFFAOYSA-N
    • 3,5-Dihydropyrrolo[3,2-d]pyrimidin-4-one
    • 9HX
    • 4H-Pyrrolo[3,2-d]pyrimidin-4-one, 1,5-dihydro-
    • 3,5-Dihy
    • BCP28322
    • CS-0332452
    • 3,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one #
    • 3H,5H-Pyrrolo[3,2-d]pyrimidin-4-one
    • AKOS000265724
    • FT-0731102
    • EN300-102659
    • AB2818
    • AKOS015918379
    • PD059389
    • BB 0261004
    • J-511337
    • SCHEMBL1056425
    • DB04095
    • AM20100393
    • 1357580-90-5
    • AMY7765
    • SCHEMBL1056424
    • AM20100041
    • DS-0320
    • 3H-Pyrrolo[3,2-d]pyrimidin-4-ol
    • 3,5-Dihydropyrrolo(3,2-d)pyrimidin-4-one
    • AKOS006342700
    • FT-0647791
    • 1,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one; 3H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one
    • MFCD09037890
    • PB28030
    • Z1198184375
    • DTXSID60971989
    • 39455-99-7
    • SY013436
    • 3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
    • D87033
    • 1i80
    • Q27457017
    • MFCD09832196
    • 5655-01-6
    • CHEMBL1230671
    • 4-hydroxypyrrolo-[3,2-d]pyrimidine
    • 3H,5H-Pyrrolo[3,2-d]pyrimidin-4one
    • 1H-Pyrrolo[3 pound not2-d]pyrimidin-4(5H)-one
    • CS-M1569
    • 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-on
    • 1H-PYRROLO[3,2-D]PYRIMIDIN-4-OL (9CI)
    • NS00070736
    • 3H-pyrrolo(3,2-d)pyrimidin-4(5H)-one
    • 3H,4H,5H-pyrrolo(3,2-d)pyrimidin-4-one
    • 1H-Pyrrolo3,2-Dpyrimidin-4(5H)-one
    • MDL: MFCD09037890
    • Inchi: 1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10)
    • InChI Key: UWMXUDUWVFWJPX-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(C=CN2)N=CN1

Computed Properties

  • Exact Mass: 135.04300
  • Monoisotopic Mass: 135.043261791g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 57.2

Experimental Properties

  • Color/Form: Yellow to Brown Solid
  • Density: 1.62
  • Melting Point: >300 ºC
  • PSA: 61.54000
  • LogP: 0.25120

1H-Pyrrolo3,2-Dpyrimidin-4(5H)-one Security Information

1H-Pyrrolo3,2-Dpyrimidin-4(5H)-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Pyrrolo3,2-Dpyrimidin-4(5H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0984421-25g
1H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one
5655-01-6 95%
25g
$500 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00572-500MG
3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
5655-01-6 97%
500MG
¥ 165.00 2023-03-14
Enamine
EN300-102659-0.5g
1H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
5655-01-6 95%
0.5g
$57.0 2023-10-28
Enamine
EN300-102659-10.0g
1H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
5655-01-6 95%
10.0g
$376.0 2023-07-07
Enamine
EN300-102659-5.0g
1H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
5655-01-6 95%
5.0g
$220.0 2023-07-07
TRC
P999980-50mg
1H-Pyrrolo[3,2-D]pyrimidin-4(5H)-one
5655-01-6
50mg
$ 50.00 2022-06-03
Apollo Scientific
OR903256-250mg
1,5-Dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one
5655-01-6 98%
250mg
£47.00 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0320-1g
3,5-Dihydro-pyrrolo[3,2-d]pyrimidin-4-one
5655-01-6 96%
1g
491.86CNY 2021-05-08
AstaTech
50297-5/G
3H-PYRROLO[3,2-D]PYRIMIDIN-4(5H)-ONE
5655-01-6 97%
5g
$297 2023-09-17
Chemenu
CM152318-25g
3,5-Dihydro-pyrrolo[3,2-d]pyrimidin-4-one
5655-01-6 95%+
25g
$*** 2023-03-30

1H-Pyrrolo3,2-Dpyrimidin-4(5H)-one Related Literature

Additional information on 1H-Pyrrolo3,2-Dpyrimidin-4(5H)-one

1H-Pyrrolo[3,2-D]pyrimidin-4(5H)-one (CAS No. 5655-01-6): A Versatile Heterocyclic Compound with Emerging Applications

1H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS No. 5655-01-6) is a nitrogen-rich heterocyclic compound that has garnered significant attention in pharmaceutical research and material science. This bicyclic structure combines the features of both pyrrole and pyrimidine rings, making it a valuable scaffold for drug discovery and specialty chemical applications. The compound's unique molecular architecture enables diverse interactions with biological targets, positioning it as a key intermediate in the synthesis of bioactive molecules.

Recent advancements in medicinal chemistry have highlighted the importance of pyrrolopyrimidine derivatives as privileged structures for drug design. The 1H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one core serves as a fundamental building block for kinase inhibitors, with particular relevance to cancer therapeutics and inflammatory diseases. Researchers are increasingly exploring its potential in developing targeted therapies, especially in the context of personalized medicine approaches that dominate current pharmaceutical trends.

The physicochemical properties of CAS 5655-01-6 contribute to its versatility in chemical synthesis. With a molecular weight of 135.12 g/mol and the ability to participate in hydrogen bonding through its carbonyl and NH groups, this compound exhibits favorable characteristics for molecular recognition. These features make it particularly valuable in fragment-based drug discovery, where small molecular fragments are screened for their binding potential before being elaborated into lead compounds.

In the field of organic electronics, derivatives of 1H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one have shown promise as components of organic semiconductors. The extended π-conjugation system in these molecules facilitates charge transport, making them candidates for applications in OLEDs and organic photovoltaics. This aligns with the growing demand for sustainable materials in the electronics industry, addressing current concerns about environmental impact and energy efficiency.

The synthesis of 5655-01-6 typically involves cyclization strategies that construct the fused ring system with high efficiency. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's shift toward more sustainable manufacturing processes. These methods often employ catalytic systems that minimize waste generation while maintaining high yields of the desired product.

Analytical characterization of 1H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one relies on advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's distinct spectral signatures facilitate its identification in complex mixtures, which is crucial for quality control in pharmaceutical production. These analytical methods also support structure-activity relationship studies that guide the optimization of drug candidates.

From a commercial perspective, the market for pyrrolopyrimidine derivatives has shown steady growth, driven by their expanding therapeutic applications. Suppliers of CAS 5655-01-6 have responded to increasing demand by improving production scalability while maintaining stringent purity standards. The compound's stability under standard storage conditions contributes to its handling advantages in industrial settings.

Recent patent literature reveals growing interest in 1H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one-based compounds for treating neurological disorders, particularly those involving protein misfolding. This application aligns with current research priorities in neurodegenerative disease treatment, addressing significant unmet medical needs in aging populations worldwide. The compound's ability to modulate protein-protein interactions makes it particularly valuable in this context.

In academic research, 5655-01-6 serves as a model system for studying heterocyclic reactivity and molecular recognition phenomena. Its well-defined hydrogen bonding pattern makes it useful for investigating supramolecular chemistry principles, with potential applications in molecular sensing and smart materials development. These fundamental studies contribute to our understanding of molecular interactions that underlie more complex biological processes.

The safety profile of 1H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one has been extensively characterized through standard toxicological assessments. While comprehensive handling guidelines should always be followed, the available data support its manageable risk profile for research and industrial applications. This favorable safety assessment facilitates its use across various chemical and pharmaceutical development workflows.

Looking forward, the versatility of pyrrolopyrimidine scaffolds suggests continued expansion of their applications. Emerging areas include their use as covalent inhibitors in drug design and as components of metal-organic frameworks for catalytic applications. The compound's synthetic accessibility and structural modularity position it as a valuable tool for addressing current challenges in both life sciences and materials chemistry.

For researchers and manufacturers working with CAS 5655-01-6, ongoing developments in synthetic methodology and application research promise to further enhance its utility. The compound's intersection with multiple cutting-edge scientific disciplines ensures its relevance will continue to grow, making it a focus area for innovation in chemical research and pharmaceutical development.

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